molecular formula C14H17NO3 B14549687 1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester CAS No. 61838-91-3

1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester

Cat. No.: B14549687
CAS No.: 61838-91-3
M. Wt: 247.29 g/mol
InChI Key: NTNRSDYHOVVEHI-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of indole derivatives, including 1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods may involve palladium-catalyzed intramolecular oxidative coupling of functionalized anilines .

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Indole derivatives, including 1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester, have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. They can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 7-methoxy-1,3-dimethyl-, ethyl ester can be compared with other indole derivatives such as:

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

61838-91-3

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 7-methoxy-1,3-dimethylindole-2-carboxylate

InChI

InChI=1S/C14H17NO3/c1-5-18-14(16)12-9(2)10-7-6-8-11(17-4)13(10)15(12)3/h6-8H,5H2,1-4H3

InChI Key

NTNRSDYHOVVEHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)C(=CC=C2)OC)C

Origin of Product

United States

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